N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
N-{[3-(4-Methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a 1,3-oxazolidine core substituted with a 4-methoxybenzoyl group and a pyridinylmethyl side chain. Its structural complexity arises from the oxazolidine ring, which serves as a scaffold for diverse substituents influencing physicochemical and biological behavior .
Properties
IUPAC Name |
N-[[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-28-16-7-5-14(6-8-16)20(27)24-10-11-29-17(24)13-23-19(26)18(25)22-12-15-4-2-3-9-21-15/h2-9,17H,10-13H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAZUFWDXGATND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the oxazolidinone ring, followed by the introduction of the methoxybenzoyl group and the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is investigated for its use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N’-[(pyridin-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The compound’s key differentiating feature is the 4-methoxybenzoyl moiety on the oxazolidine ring, compared to sulfonyl, nitrobenzenesulfonyl, or benzodioxole groups in analogs. Substituents significantly impact molecular weight, polarity, and binding interactions.
Table 1: Comparative Molecular Data
*Inferred from structural similarity to (C₂₃H₂₉N₃O₈S, MW 507.6) with substitution differences.
Key Observations:
- Nitrobenzenesulfonyl () introduces electron-withdrawing properties, which may increase reactivity but reduce metabolic stability compared to methoxy groups . ~460.5), suggesting divergent pharmacokinetic profiles .
Molecular Weight :
- The target compound’s inferred molecular weight (~460.5) positions it between smaller benzodioxole derivatives () and bulkier nitrobenzenesulfonyl analogs ().
Biological Activity
N-{[3-(4-methoxybenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(pyridin-2-yl)methyl]ethanediamide is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and antimicrobial properties. This article delves into its biological activity, synthesizing data from various studies and sources.
Chemical Structure and Properties
The compound belongs to the oxazolidinone family, characterized by its unique structural features that contribute to its biological efficacy. The molecular formula is with a molecular weight of approximately 342.39 g/mol. Its structure includes a methoxybenzoyl moiety and a pyridine ring, which are pivotal for its interaction with biological targets.
The mechanism of action for this compound is primarily linked to its ability to inhibit protein synthesis in bacteria and potentially in cancer cells. Oxazolidinones generally function by binding to the bacterial ribosome, thereby blocking the initiation of protein synthesis. This action can lead to bacteriostatic effects, making it effective against various bacterial strains.
In cancer research, compounds like this compound have shown promise in targeting microtubule dynamics and cell cycle regulation. They interfere with the polymerization of tubulin, which is crucial for mitotic spindle formation during cell division, thus inducing apoptosis in malignant cells .
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxazolidinone derivatives. For instance:
- In vitro Studies : Various derivatives have demonstrated cytotoxicity against cancer cell lines by arresting cells in the G2/M phase of the cell cycle. This is achieved through their binding to the colchicine-binding site on tubulin, inhibiting its polymerization and promoting apoptosis .
- In vivo Efficacy : In animal models, compounds similar to this compound have shown significant tumor reduction rates without notable neurotoxicity, indicating a favorable therapeutic index .
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens. Studies indicate that oxazolidinones can effectively combat Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The ability to overcome resistance mechanisms makes these compounds particularly valuable in clinical settings .
Table: Summary of Biological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Anticancer | Cancer cell lines | Induces apoptosis | |
| Antimicrobial | Gram-positive bacteria | Inhibits growth | |
| Protein synthesis | Bacterial ribosome | Blocks protein synthesis |
Case Studies
- Anticancer Efficacy :
- Antimicrobial Resistance :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
